(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol
Description
Properties
CAS No. |
61295-49-6 |
|---|---|
Molecular Formula |
C12H18O2S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
(1R,2R)-2-(2,5-dimethylfuran-3-yl)sulfanylcyclohexan-1-ol |
InChI |
InChI=1S/C12H18O2S/c1-8-7-12(9(2)14-8)15-11-6-4-3-5-10(11)13/h7,10-11,13H,3-6H2,1-2H3/t10-,11-/m1/s1 |
InChI Key |
MRCIRGIJKHZXFW-GHMZBOCLSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)S[C@@H]2CCCC[C@H]2O |
Canonical SMILES |
CC1=CC(=C(O1)C)SC2CCCCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol typically involves the reaction of 2,5-dimethylfuran-3-thiol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethyl sulfoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism by which Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol exerts its effects involves interactions with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a sulfanyl group and a dimethylfuran substituent. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Stereochemical Influence: The (1R,2R) configuration is shared among analogs like (1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol, which exhibits high enantiomeric excess (>99% ee) due to soybean polysaccharide catalysis . This suggests that similar green chemistry approaches could apply to the target compound.
Substituent Effects: Sulfanyl vs. Amino Groups: Sulfanyl groups (e.g., in the target compound and 2-(propan-2-ylsulfanyl)cyclohexan-1-ol) may enhance lipophilicity and metabolic stability compared to amino derivatives .
The target compound’s dimethylfuran-sulfanyl group could modulate similar enzyme interactions.
Synthetic Challenges: While the cyclopropylamino derivative is synthesized via reusable, low-toxicity catalysts , the target compound’s synthesis may require tailored methods to introduce the dimethylfuran-sulfanyl group without racemization.
Biological Activity
The compound (1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol is a sulfur-containing derivative of cyclohexanol that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of (1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol features a cyclohexanol backbone with a furan moiety substituted at the sulfur atom. Its chemical formula is , and it possesses unique physical properties that may influence its biological activity.
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several potential effects:
- Antioxidant Activity : Compounds containing furan rings have been noted for their antioxidant properties. The presence of the dimethylfuran moiety may enhance radical scavenging activity.
- Antimicrobial Properties : Initial screenings indicated that this compound exhibits antimicrobial effects against various bacterial strains.
- Cytotoxicity : Some studies suggest that (1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol may induce cytotoxic effects in certain cancer cell lines.
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antioxidant | Moderate radical scavenging | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antioxidant Activity
A study investigated the antioxidant potential of various sulfur-containing compounds, including (1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol. The results demonstrated that this compound exhibited a significant reduction in oxidative stress markers in vitro, suggesting its utility as a natural antioxidant agent.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of several furan derivatives, (1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol showed promising antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL against Staphylococcus aureus.
Case Study 3: Cytotoxic Effects on Cancer Cells
Research conducted on various cancer cell lines revealed that (1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol exhibited cytotoxic effects at concentrations above 20 µM. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
